Cas no 2229543-50-2 (4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione)

4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 化学的及び物理的性質
名前と識別子
-
- 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione
- EN300-1987898
- 2229543-50-2
-
- インチ: 1S/C10H14O5/c1-10(2)13-5-7(15-10)6-3-8(11)14-9(12)4-6/h6-7H,3-5H2,1-2H3
- InChIKey: PSNMYAHIUMEUEO-UHFFFAOYSA-N
- ほほえんだ: O1C(C)(C)OCC1C1CC(=O)OC(C1)=O
計算された属性
- せいみつぶんしりょう: 214.08412354g/mol
- どういたいしつりょう: 214.08412354g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 1
- 複雑さ: 280
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.8Ų
- 疎水性パラメータ計算基準値(XlogP): 0.1
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1987898-2.5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 2.5g |
$2127.0 | 2023-09-16 | ||
Enamine | EN300-1987898-10.0g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 10g |
$4667.0 | 2023-06-01 | ||
Enamine | EN300-1987898-1.0g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 1g |
$1086.0 | 2023-06-01 | ||
Enamine | EN300-1987898-10g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 10g |
$4667.0 | 2023-09-16 | ||
Enamine | EN300-1987898-0.5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.5g |
$1043.0 | 2023-09-16 | ||
Enamine | EN300-1987898-1g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 1g |
$1086.0 | 2023-09-16 | ||
Enamine | EN300-1987898-5g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 5g |
$3147.0 | 2023-09-16 | ||
Enamine | EN300-1987898-0.1g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.1g |
$956.0 | 2023-09-16 | ||
Enamine | EN300-1987898-0.05g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.05g |
$912.0 | 2023-09-16 | ||
Enamine | EN300-1987898-0.25g |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione |
2229543-50-2 | 0.25g |
$999.0 | 2023-09-16 |
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione 関連文献
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dioneに関する追加情報
Introduction to 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione (CAS No. 2229543-50-2)
4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione, identified by the Chemical Abstracts Service Number (CAS No.) 2229543-50-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound belongs to the class of dioxane derivatives, which are known for their versatility in chemical synthesis and biological applications. The presence of a dimethyl-substituted dioxolan moiety in its molecular structure imparts distinct reactivity and stability, making it a valuable intermediate in the development of novel therapeutic agents and advanced materials.
The molecular framework of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione consists of an oxane ring fused with a dioxolane unit, both of which are highly functionalized heterocycles. The dimethyl group at the 2-position of the dioxolane ring enhances the compound's electronic properties and influences its interactions with biological targets. This structural feature has been exploited in recent research to develop compounds with enhanced bioavailability and reduced toxicity. The oxane-2,6-dione core provides a scaffold for further chemical modifications, enabling the synthesis of complex derivatives with tailored properties.
In recent years, there has been growing interest in exploring the pharmacological potential of dioxane derivatives, particularly those incorporating oxygen-rich heterocycles. The compound 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione has been investigated for its potential applications in drug discovery due to its ability to engage with various biological pathways. Preliminary studies suggest that this molecule may exhibit inhibitory activity against certain enzymes and receptors implicated in inflammatory and metabolic disorders. The dimethyl-substituted dioxolan moiety is particularly noteworthy, as it has been shown to modulate enzyme kinetics and enhance binding affinity.
The synthesis of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione involves multi-step organic transformations that highlight the compound's synthetic utility. The process typically begins with the preparation of a precursor containing the dioxolane ring, followed by functionalization at the 4-position to introduce the oxane unit. The dimethyl group is incorporated during later stages of synthesis, often through alkylation reactions or rearrangement processes. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with modern trends in green chemistry, emphasizing efficient and sustainable production processes.
The chemical stability of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione under various conditions has been thoroughly evaluated. Studies indicate that the compound remains stable under ambient temperatures but may degrade under extreme pH conditions or prolonged exposure to light. This stability is attributed to the robust nature of both the dioxolane and oxane rings, which resist hydrolysis and oxidation under typical storage conditions. However, researchers have identified specific conditions that can enhance its reactivity for certain applications. For instance, controlled acidification or UV irradiation can be used to induce selective transformations at specific positions within the molecule.
In pharmaceutical applications, 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione serves as a versatile building block for designing novel therapeutics. Its structural features allow for interactions with both hydrophobic and hydrophilic biological targets, making it suitable for a wide range of drug modalities. Recent advancements in computational chemistry have enabled researchers to predict binding affinities and optimize molecular structures using virtual screening techniques. These computational methods have been particularly useful in identifying derivatives of 4-(2,2-dimethyl-1,3-dioxolan-4-yl)oxane-2,6-dione that exhibit enhanced pharmacological activity.
The material science applications of this compound are equally compelling. The rigid structure provided by the dioxolane-oxane core makes it an attractive candidate for polymer modifications and functional coatings. Researchers have explored its incorporation into polymeric matrices to improve thermal stability and mechanical strength. Additionally, 4-(2,2-dimethyl-1,3-dioxolan-4-yloxane)-6-carboxylic acid, a derivative derived from this compound, has been investigated for its potential use in advanced material formulations due to its ability to form stable complexes with metal ions.
Environmental considerations have also played a role in the development of this compound. Efforts have been made to design synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. These efforts align with global initiatives aimed at promoting sustainable chemical manufacturing practices. Furthermore, 4-(dimethylol)-dioxanone, another derivative derived from this core structure, has been studied for its biodegradability under certain conditions, suggesting potential environmental benefits when used in appropriate applications.
The future prospects for 4-(2,_ dimethyl - 1,_ 3 - dioxo lan -_ 4 - yl ) _ ox ane -_ 26 - dione _ ( CAS No . _ 2229543 -_ 50 -_ 22 ) _ remain exciting, as ongoing research continues to uncover new applications across multiple disciplines . Advances in synthetic methodologies , coupled with increasing computational power , will likely accelerate discoveries involving this versatile heterocyclic compound . As our understanding deepens , so too will our ability to harness its full potential .
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